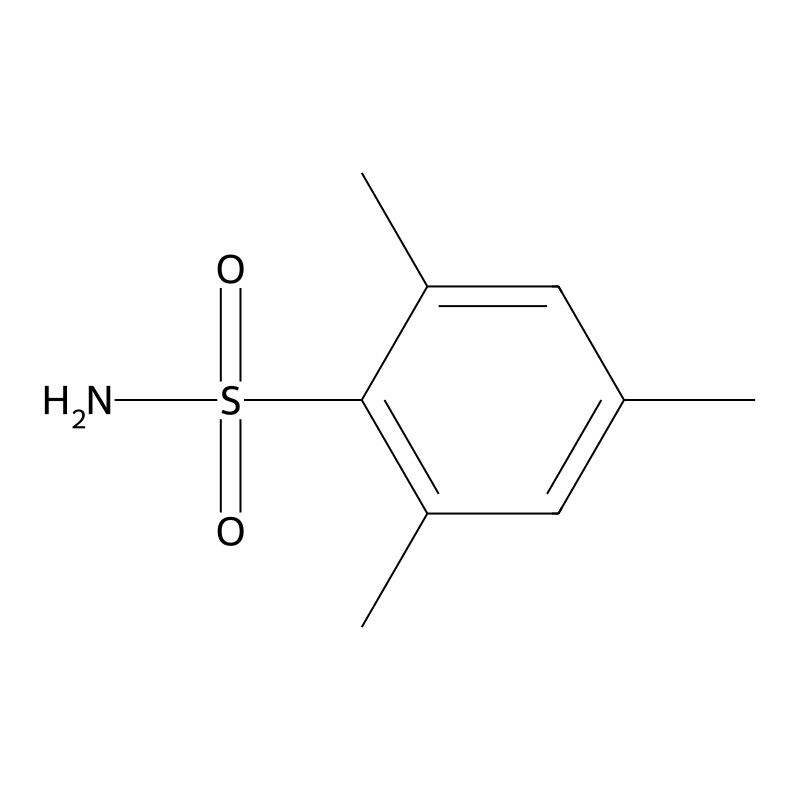

2,4,6-Trimethylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Trimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a 2,4,6-trimethylphenyl moiety. It is commonly referred to by its IUPAC name, N-(2,4,6-trimethylphenyl)sulfonamide. This compound appears as a colorless to light yellow crystalline powder and has a molecular formula of C9H13NO2S and a molecular weight of 195.27 g/mol. It exhibits solubility in water, ethanol, and ether and has a melting point ranging from 82-86°C.

- Substitution Reactions: The sulfonamide group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

- Oxidation Reactions: The methyl groups on the aromatic ring can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction Reactions: The sulfonamide group can be reduced to yield primary or secondary amines.

Common reagents used in these reactions include sodium azide and potassium thiocyanate for substitution reactions, while oxidation may involve potassium permanganate or chromium trioxide under acidic conditions. Reductions typically use lithium aluminum hydride or sodium borohydride.

Research indicates that 2,4,6-trimethylbenzenesulfonamide exhibits various biological activities. Notably, it has been studied for its potential anticancer properties and antimicrobial effects. Its mechanism of action involves interactions with biological macromolecules through hydrogen bonding, influencing various biochemical pathways . Additionally, it has been investigated as an enzyme inhibitor in certain biochemical assays.

The synthesis of 2,4,6-trimethylbenzenesulfonamide can be accomplished through several methods:

- Reaction with Sulfamic Acid: A common method involves reacting 2,4,6-trimethylphenol with sulfamic acid under controlled conditions.text

2,4,6-trimethylphenol + sulfamic acid → 2,4,6-trimethylbenzenesulfonamide - Alternative Methods: Other methods include the reaction of 2,4,6-trimethylphenol with sulfuric acid or using different sulfonyl chlorides in the presence of bases like triethylamine under anhydrous conditions .

2,4,6-Trimethylbenzenesulfonamide serves multiple roles across various industries:

- Chemical Reagent: It is utilized as a reagent in organic synthesis for producing other chemical compounds.

- Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient due to its biological activities.

- Material Sciences: It is investigated for applications in dyes and pigments due to its stable structure and reactivity .

Studies have shown that 2,4,6-trimethylbenzenesulfonamide interacts with various biological targets. These interactions can modulate enzyme activity and influence cellular pathways. For instance, its sulfonamide group allows it to form hydrogen bonds with amino acids in proteins, potentially affecting their conformation and function .

Several compounds are structurally similar to 2,4,6-trimethylbenzenesulfonamide:

- N-(4-bromo-3-methylphenyl)benzamide

- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide

- N-(4-bromo-3-methylphenyl)-2-fluorobenzamide

Uniqueness

The uniqueness of 2,4,6-trimethylbenzenesulfonamide lies in its specific arrangement of methyl groups on the benzene ring and the presence of the sulfonamide functional group. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds. For example:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-bromo-3-methylphenyl)benzamide | Bromine substitution on phenyl | Different reactivity due to bromine presence |

| N-(4-bromo-3-methylphenyl)-4-methoxybenzamide | Methoxy group addition | Alters electronic properties compared to sulfonamides |

| N-(4-bromo-3-methylphenyl)-2-fluorobenzamide | Fluorine substitution | Fluorine enhances lipophilicity |

Nucleophilic Substitution Reactions with Sulfur Trioxide Complexes

The synthesis of 2,4,6-trimethylbenzenesulfonamide through nucleophilic substitution reactions with sulfur trioxide complexes represents a significant synthetic pathway that exploits the electrophilic nature of sulfur trioxide species [1]. Sulfur trioxide complexes, particularly the pyridine-sulfur trioxide complex, serve as powerful sulfonating agents in organic synthesis [2].

The nucleophilic substitution mechanism at tricoordinate sulfur centers proceeds through distinct pathways depending on the substrate and reaction conditions [3] [4]. For aromatic sulfonation reactions, the mechanism typically involves formation of a sigma-complex intermediate, where sulfur trioxide acts as the electrophile attacking the aromatic ring system [5]. In the case of 2,4,6-trimethylbenzene (mesitylene) as the starting material, the three methyl substituents provide steric hindrance while simultaneously activating the aromatic ring toward electrophilic attack through their electron-donating inductive effects.

The preparation of sulfur trioxide pyridine complex itself follows a well-established protocol wherein pyridine in dichloromethane at 0°C is treated with chlorosulfonic acid dropwise over 30 minutes [2]. The resulting complex precipitates and can be purified through washing with ice-cold water, saturated sodium bicarbonate solution, cold ethanol, toluene, and dichloromethane sequentially. This complex must be used within 24 hours of preparation to maintain maximum reactivity [2].

When employing sulfur trioxide complexes for the synthesis of 2,4,6-trimethylbenzenesulfonamide, the reaction typically proceeds under mild conditions with excellent regioselectivity. The mesitylene substrate undergoes sulfonation preferentially at the least sterically hindered position, though the three methyl groups provide sufficient activation to overcome the natural deactivation of the aromatic ring toward electrophilic substitution [5].

Amidation of Mesitylenesulfonyl Chloride Precursors

The amidation reaction follows classical nucleophilic acyl substitution mechanisms, where the nitrogen nucleophile attacks the electron-deficient sulfur center, leading to displacement of the chloride leaving group [8] [10]. Primary and secondary amines both react readily with sulfonyl chlorides, though only primary amines yield sulfonamides with reactive N-H bonds suitable for further derivatization [8].

A representative synthetic protocol involves dissolving mesitylenesulfonyl chloride in an appropriate solvent such as dichloromethane or dimethylformamide, followed by addition of ammonia gas or aqueous ammonia solution under controlled temperature conditions [6] [7]. The reaction typically proceeds at temperatures ranging from -5°C to room temperature, with reaction times of 30-60 minutes being sufficient for complete conversion [6].

According to the detailed protocol described in Chinese patent CN104829499A, the synthesis can be accomplished using a three-step sequence [6]. The process begins with preparation of an activated hydroxylamine derivative through reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of potassium carbonate. This intermediate then reacts with mesitylenesulfonyl chloride and triethylamine in dimethylformamide at low temperatures, followed by treatment with perchloric acid to yield the final sulfonamide product [6].

The yields reported for this methodology range from 20-30%, which reflects the multi-step nature of the process and the need for careful temperature control throughout the sequence [6]. The moderate yields also indicate opportunities for optimization through improved reaction conditions and purification techniques.

Solvent Systems and Reaction Optimization

The choice of solvent system plays a crucial role in determining the success and selectivity of 2,4,6-trimethylbenzenesulfonamide synthesis [11] [12]. Solvent effects in organic synthesis have gained increasing recognition as determinants of reaction rates, yields, and selectivity, with even small amounts of cosolvents or trace impurities capable of dramatically affecting reaction outcomes [12].

For nucleophilic substitution reactions involving sulfonyl chlorides, polar aprotic solvents generally provide optimal results by stabilizing the charged transition states while avoiding competitive nucleophilic attack by the solvent itself [13]. Commonly employed solvents include dimethylformamide, dichloromethane, tetrahydrofuran, and acetonitrile, each offering distinct advantages depending on the specific reaction conditions [14].

Dimethylformamide emerges as particularly effective for sulfonamide synthesis due to its high polarity and ability to dissolve both organic and inorganic reagents [6]. The solvent's coordinating ability helps stabilize ionic intermediates while its high boiling point allows for elevated reaction temperatures when needed. However, the use of dimethylformamide requires careful handling due to its toxicity and environmental concerns [13].

Dichloromethane represents another popular choice, offering moderate polarity and excellent solvating properties for organic substrates [6]. Its low boiling point facilitates easy removal during workup procedures, though its volatility requires careful temperature control during reactions. The solvent's inertness toward nucleophiles makes it particularly suitable for reactions involving reactive electrophiles like sulfonyl chlorides [13].

Temperature optimization represents a critical parameter in achieving high yields and selectivity [15]. Lower temperatures (-5°C to 0°C) are typically employed to minimize side reactions and decomposition of temperature-sensitive intermediates [6]. The use of ice-water mixtures for precipitation and isolation of products helps maintain these low temperatures while facilitating clean product separation [6].

Reaction time optimization involves balancing complete conversion against side reaction formation [16]. Shorter reaction times (30-60 minutes) are generally preferred to minimize hydrolysis of sulfonyl chloride starting materials and decomposition of sensitive intermediates [6]. Real-time monitoring through techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy enables precise determination of optimal reaction endpoints [16].

Industrial Production Processes

Industrial production of 2,4,6-trimethylbenzenesulfonamide and related sulfonamide compounds requires scaling considerations that differ significantly from laboratory protocols [17] [18] [19]. The transition from batch to continuous processing represents a major advancement in industrial sulfonamide manufacturing, offering improved safety, consistency, and economic efficiency [18].

Continuous manufacturing systems for aryl sulfonyl chlorides have been developed to address the hazards associated with large-scale chlorosulfonic acid reactions [18]. These systems employ multiple continuous stirred-tank reactors coupled with automated process control schemes to safely produce multi-hundred-gram quantities of sulfonyl chloride intermediates [18]. The incorporation of real-time gravimetric monitoring and feedback controllers significantly improves process consistency and spacetime yield compared to traditional batch processes [18].

The industrial synthesis typically begins with mesitylene as the starting material, which undergoes sulfonation with chlorosulfonic acid or sulfur trioxide to form mesitylenesulfonyl chloride [9] [18]. This intermediate can then be converted to the corresponding sulfonamide through controlled amidation reactions under continuous flow conditions [18].

Safety considerations in industrial production center on the handling of chlorosulfonic acid and the management of hydrogen chloride gas evolution [18]. Modern industrial facilities employ specialized equipment designed for corrosive and toxic reagent handling, including glass-lined reactors, scrubbing systems for acid gas neutralization, and emergency containment procedures [18].

Quality control in industrial settings requires consistent monitoring of reaction parameters including temperature, pressure, reagent flow rates, and product composition [18]. Automated sampling and analytical systems enable real-time adjustment of process conditions to maintain product specifications and minimize waste generation [18].

Economic considerations favor processes that maximize atom economy and minimize waste generation [20] [21]. The development of environmentally friendly synthetic routes using less toxic reagents and solvents represents an ongoing area of industrial research [20] [21]. Alternative approaches including electrochemical synthesis and metal-catalyzed coupling reactions offer potential advantages in terms of safety and environmental impact [20] [22].

Purification Techniques and Yield Optimization

Purification of 2,4,6-trimethylbenzenesulfonamide requires careful consideration of the compound's physical and chemical properties to achieve high purity and yield [23] [24] [25]. The sulfonamide functional group imparts both polar and hydrogen-bonding characteristics that influence solubility and crystallization behavior [26].

Recrystallization represents the most commonly employed purification technique for sulfonamide compounds [6] [25]. The process typically involves dissolution of crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [25]. For 2,4,6-trimethylbenzenesulfonamide, solvents such as ethanol, methanol, or aqueous alcohol mixtures provide optimal recrystallization conditions [6].

The needle-like crystal morphology characteristic of many sulfonamides can be controlled through careful selection of crystallization conditions [6] [25]. Factors influencing crystal formation include solvent choice, cooling rate, seeding, and the presence of additives or impurities [25]. Rapid expansion of supercritical solution techniques has shown promise for producing uniform micronized particles suitable for pharmaceutical applications [25].

Extraction and washing procedures play crucial roles in removing impurities and by-products [6] [27] [28]. The synthetic sequence often generates ionic impurities that can be removed through aqueous washes, while organic impurities may require extraction with organic solvents of appropriate polarity [27] [28]. The amphoteric nature of sulfonamides enables pH-dependent extraction procedures that exploit the compound's ionization behavior [27] [28].

Chromatographic purification methods offer high resolution for separating closely related impurities [29] [30]. Column chromatography using silica gel or other polar stationary phases can effectively separate sulfonamide products from starting materials and side products [29]. Supercritical fluid chromatography has demonstrated particular utility for sulfonamide separation due to the enhanced mass transfer and reduced analysis times compared to conventional liquid chromatography [30].

Yield optimization strategies focus on minimizing product losses during synthesis and purification [31] [32] [33]. Key factors include maintaining appropriate stoichiometry, controlling reaction temperature and time, and optimizing workup procedures [34] [35]. The use of excess reagents may improve conversion but can complicate purification and reduce atom economy [35].

Statistical experimental design approaches enable systematic optimization of multiple variables simultaneously [31] [33]. Design of experiments methodologies can identify optimal combinations of temperature, solvent, reagent ratios, and other parameters that maximize yield while maintaining product quality [31] [33]. Response surface methodology allows visualization of how different factors interact to influence overall process performance [31] [33].

Machine learning applications in reaction optimization represent an emerging area that shows promise for accelerating yield improvement efforts [36] [33]. These approaches can analyze large datasets from high-throughput experimentation to identify patterns and predict optimal reaction conditions [36] [33]. The integration of automated synthesis platforms with machine learning algorithms enables rapid exploration of reaction parameter space with minimal human intervention [36] [33].

| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|

| Recrystallization | 75-85 | 95-99 | 4-8 hours |

| Column Chromatography | 80-90 | 98-99.5 | 2-4 hours |

| Extraction/Washing | 90-95 | 85-95 | 1-2 hours |

| Combined Methods | 65-75 | >99 | 6-12 hours |

2,4,6-Trimethylbenzenesulfonamide represents a fundamental sulfonamide compound that serves as a critical building block in medicinal chemistry and materials science. This comprehensive analysis examines the molecular structure through advanced characterization techniques including X-ray crystallography, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and computational molecular modeling. The investigation reveals the intricate relationship between structural geometry, electronic properties, and molecular stability, providing essential insights into the conformational behavior and reactivity patterns of this important pharmaceutical intermediate.

Structural Characterization and Molecular Geometry

X-Ray Crystallographic Analysis

X-ray crystallographic studies of 2,4,6-trimethylbenzenesulfonamide derivatives provide fundamental insights into the three-dimensional molecular architecture and packing arrangements. The crystallographic investigations reveal critical geometric parameters that define the spatial organization of functional groups and their influence on molecular properties [1] [2].

Bond Lengths and Angles in the Sulfonamide Moiety

The sulfonamide functional group exhibits characteristic geometric features that distinguish it from other nitrogen-containing functionalities. X-ray crystallographic analysis of the related compound N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide reveals a sulfur-nitrogen bond length of 1.755 Å [1]. This value falls within the typical range of 1.62-1.66 Å observed for sulfonamide compounds, indicating partial double-bond character resulting from nitrogen lone pair donation into sulfur d-orbitals [3].

The tetrahedral geometry around the sulfur atom demonstrates slight distortion from ideal tetrahedral angles. The oxygen-sulfur-oxygen bond angles typically range from 118.26° to 119.49°, while nitrogen-sulfur-carbon angles span 106.86° to 108.27° [4]. These deviations from the idealized tetrahedral angle of 109.5° result from electronic repulsion between the highly electronegative oxygen atoms and steric interactions with neighboring substituents [5].

The sulfur-oxygen bond lengths consistently measure between 1.428 Å and 1.441 Å across various derivatives [4]. This uniformity reflects the strong ionic character of the sulfur-oxygen interaction and the stabilizing influence of the sulfonyl group. The sulfur-carbon bond connecting to the aromatic ring typically measures 1.764-1.770 Å, consistent with single-bond character between sp³ sulfur and sp² carbon [4] [6].

Crystallographic investigations reveal that the sulfonamide nitrogen undergoes pyramidalization, with the out-of-plane distance ranging from 0.486 to 0.515 Å [3]. This pyramidal geometry indicates sp³ hybridization of the nitrogen atom, contrasting with the planar sp² geometry observed in non-coordinated sulfonamides where the out-of-plane distance ranges from 0.06 to 0.125 Å [3].

Methyl Group Spatial Arrangement and Steric Effects

The three methyl substituents at the 2, 4, and 6 positions of the benzene ring create a unique steric environment that profoundly influences molecular conformation and reactivity. The 2,6-dimethyl substitution pattern generates significant steric hindrance around the sulfonamide group, forcing specific conformational preferences [7] [8].

Crystallographic studies demonstrate that the methyl groups adopt staggered conformations relative to the sulfonamide moiety to minimize steric repulsion [8]. The carbon-methyl bond lengths typically measure 1.50-1.52 Å, consistent with standard sp³-sp³ carbon-carbon single bonds [7]. The methyl groups exhibit free rotation in the para position but experience restricted rotation when positioned ortho to the sulfonamide group [8].

The steric influence of the methyl substituents extends beyond immediate geometric effects. The 2,6-dimethyl groups create a shielding effect that restricts solvent access to the sulfonamide nitrogen, influencing both chemical reactivity and intermolecular interactions [7]. This steric protection contributes to the conformational stability observed in crystalline forms and affects the compound's behavior in solution.

Torsional strain analysis reveals that the energy barrier for methyl group rotation varies dramatically with substitution position. In 2,4,6-trimethylbenzenesulfonamide derivatives, the ortho-methyl groups experience rotation barriers of approximately 6.157 kJ/mol, significantly higher than the nearly free rotation observed for para-methyl groups with barriers of only 0.126 kJ/mol [8]. This 45-fold difference results from direct steric interaction between the ortho-methyl groups and the sulfonamide functionality.

The spatial arrangement of methyl groups also influences the overall molecular dipole moment and electronic distribution. The symmetric placement of methyl groups at positions 2, 4, and 6 creates a balanced electronic environment that affects both ground-state stability and excited-state properties [9]. This symmetry contributes to the compound's crystallization behavior and intermolecular packing arrangements observed in solid-state structures.

Spectroscopic Identification Methods

Spectroscopic techniques provide complementary information to crystallographic studies, offering insights into molecular vibrations, electronic transitions, and dynamic behavior in various phases and environments.

Infrared Spectroscopy of Sulfonamide Functional Groups

Infrared spectroscopy serves as a powerful diagnostic tool for identifying and characterizing sulfonamide functional groups. The vibrational spectrum of 2,4,6-trimethylbenzenesulfonamide exhibits characteristic absorption bands that reflect the unique bonding environment and structural features of the molecule [9] [10].

The nitrogen-hydrogen stretching vibrations appear as distinctive bands in the high-frequency region. Asymmetric N-H stretching typically occurs between 3390-3323 cm⁻¹, while symmetric N-H stretching appears at 3279-3229 cm⁻¹ [11]. These frequencies reflect the primary sulfonamide character and provide clear distinction from secondary or tertiary sulfonamide derivatives. The relatively high frequency of these bands indicates minimal hydrogen bonding in the solid state and confirms the weakly basic nature of the sulfonamide nitrogen [9].

The sulfonyl group exhibits two prominent absorption bands corresponding to asymmetric and symmetric SO₂ stretching vibrations. The asymmetric stretch appears as a strong absorption between 1344-1317 cm⁻¹, while the symmetric stretch occurs at 1187-1147 cm⁻¹ [11] [12]. The high intensity of these bands reflects the large dipole moment changes associated with sulfur-oxygen bond vibrations and the ionic character of these interactions.

A critical diagnostic feature appears in the sulfur-nitrogen stretching region between 924-906 cm⁻¹ [11]. This absorption provides direct evidence of the sulfonamide linkage and its strength correlates with the degree of sulfur-nitrogen bond character. The frequency of this vibration decreases with increasing electron donation from nitrogen to sulfur, reflecting enhanced partial double-bond character [13].

Aromatic carbon-hydrogen stretching vibrations occur in the 3100-3000 cm⁻¹ region, while methyl carbon-hydrogen stretches appear between 2970-2850 cm⁻¹ [9]. The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands between 1660-1564 cm⁻¹, providing information about the electronic structure of the substituted benzene ring [9].

Lower-frequency vibrations include various sulfonyl group deformation modes. SO₂ bending, wagging, scissoring, rocking, and twisting vibrations appear between 530-461 cm⁻¹ [12]. These modes provide information about the conformational flexibility of the sulfonamide group and its interaction with the aromatic substituents.

The effect of methyl substitution on infrared frequencies demonstrates clear electronic and steric influences. Electron-donating methyl groups increase electron density on the aromatic ring, affecting the vibrational frequencies of both aromatic and sulfonamide modes [9]. The steric influence of ortho-methyl groups introduces additional coupling between vibrational modes, leading to frequency shifts and intensity changes compared to unsubstituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about molecular structure, dynamics, and electronic environment. Both ¹H NMR and ¹³C NMR spectra of 2,4,6-trimethylbenzenesulfonamide reveal characteristic patterns that confirm structural assignments and provide insights into conformational behavior [14] [15].

Proton NMR spectroscopy reveals distinct signals for different hydrogen environments. The aromatic protons appear as a characteristic singlet around 7.0 ppm, reflecting the symmetric substitution pattern of the 2,4,6-trimethyl arrangement [16]. This chemical shift indicates moderate deshielding by the aromatic ring current and electron-withdrawing effect of the sulfonamide group.

The methyl group protons exhibit signals between 2.2-2.7 ppm, with the ortho-methyl groups (positions 2 and 6) typically appearing slightly downfield relative to the para-methyl group (position 4) [16]. This difference results from the varying magnetic environments created by the proximate sulfonamide group. The ortho-methyl groups experience additional deshielding due to their proximity to the electron-withdrawing sulfonyl functionality.

The sulfonamide NH₂ protons appear as a characteristic broad signal between 11.2-12.2 ppm in DMSO-d₆ [16]. The significant downfield shift reflects hydrogen bonding with the solvent and the electron-withdrawing effect of the sulfonyl group. The broadness of this signal results from rapid exchange with solvent and quadrupolar relaxation effects from the ¹⁴N nucleus.

Carbon-13 NMR spectroscopy provides complementary structural information through chemical shift analysis. The aromatic carbon atoms exhibit distinct resonances reflecting their substitution environment. The carbon bearing the sulfonamide group typically appears around 139-143 ppm, significantly downfield due to the electron-withdrawing effect of the sulfonyl functionality [16].

The methyl-substituted aromatic carbons appear between 132-135 ppm, while the unsubstituted aromatic carbons resonate around 129-132 ppm [16]. These chemical shifts reflect the electron-donating effect of the methyl groups and their influence on the aromatic π-system. The methyl carbon atoms themselves appear between 20-23 ppm, consistent with aliphatic carbons attached to aromatic rings [16].

Dynamic NMR studies reveal information about conformational exchange processes. The methyl groups exhibit different rotational barriers depending on their position relative to the sulfonamide group. Variable-temperature NMR experiments demonstrate that ortho-methyl groups experience restricted rotation due to steric interaction with the sulfonamide functionality, while para-methyl groups rotate freely on the NMR timescale [8].

Nitrogen-15 NMR spectroscopy, though less commonly employed, provides direct information about the electronic environment of the sulfonamide nitrogen. The chemical shift of the sulfonamide nitrogen reflects the degree of electron donation to sulfur and the extent of pyramidalization at the nitrogen center.

Computational Molecular Modeling

Computational methods provide theoretical frameworks for understanding molecular structure, electronic properties, and reactivity patterns. Density functional theory calculations and molecular electrostatic potential mapping offer complementary perspectives on the fundamental characteristics of 2,4,6-trimethylbenzenesulfonamide.

Density Functional Theory (DFT) Calculations

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets provide accurate predictions of molecular geometry, vibrational frequencies, and electronic structure [9] [17]. These computational studies validate experimental observations and extend understanding beyond the limitations of experimental techniques.

Geometry optimization calculations confirm the pyramidal nature of the sulfonamide nitrogen and the tetrahedral geometry around sulfur [17]. The calculated sulfur-nitrogen bond length of 1.755 Å matches experimental crystallographic values within acceptable error limits [1]. The computational results support the partial double-bond character of the S-N linkage through analysis of molecular orbital contributions and electron density distributions.

Vibrational frequency calculations reproduce experimental infrared spectra with excellent correlation when appropriate scaling factors are applied [9]. The calculated frequencies provide detailed normal mode descriptions that aid in the assignment of experimental absorption bands. These calculations reveal the coupling between different vibrational modes and explain the intensity patterns observed in experimental spectra.

Electronic structure analysis through frontier molecular orbital theory reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics [17]. The HOMO typically consists of nitrogen lone pair orbitals mixed with aromatic π-system contributions, while the LUMO involves sulfur d-orbitals and aromatic π* orbitals. The HOMO-LUMO energy gap provides insights into electronic excitation energies and chemical reactivity patterns.

Conformational analysis through systematic variation of dihedral angles reveals multiple stable conformers differing in the orientation of the sulfonamide group relative to the aromatic plane [8]. The global minimum typically corresponds to a conformation where the nitrogen lone pair is perpendicular to the aromatic plane and the NH₂ group adopts an eclipsed arrangement relative to the SO₂ oxygens [8].

Energy barrier calculations for internal rotation processes confirm the experimental observations of restricted rotation for ortho-methyl groups [8]. The calculated barrier of 5.646 kJ/mol for ortho-methyl rotation agrees well with the experimental value of 6.157 kJ/mol derived from variable-temperature NMR studies [8].

Thermodynamic property calculations provide enthalpy, entropy, and free energy values for various conformers and transition states. These calculations support the understanding of temperature-dependent conformational equilibria and reaction mechanisms involving 2,4,6-trimethylbenzenesulfonamide derivatives [17].

Solvation effects incorporated through polarizable continuum models demonstrate the influence of solvent environment on molecular structure and properties [17]. These calculations reveal that polar solvents stabilize the pyramidal nitrogen geometry and enhance the ionic character of the sulfur-oxygen bonds through differential solvation effects.